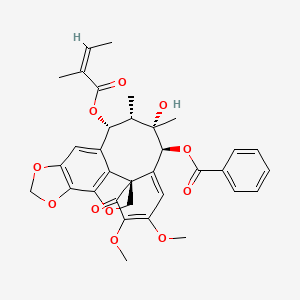

kadsuphilolE

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H34O11 |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

[(1S,12R,13S,14S,15S)-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-12-[(Z)-2-methylbut-2-enoyl]oxy-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-15-yl] benzoate |

InChI |

InChI=1S/C34H34O11/c1-7-17(2)31(36)44-25-18(3)33(4,38)30(45-32(37)19-11-9-8-10-12-19)21-14-22(39-5)27(40-6)29(35)34(21)15-41-28-24(34)20(25)13-23-26(28)43-16-42-23/h7-14,18,25,30,38H,15-16H2,1-6H3/b17-7-/t18-,25+,30-,33-,34-/m0/s1 |

InChI Key |

DXQWWPXSKMXYIB-GMHBQWHQSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C6=CC=CC=C6)(C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C6=CC=CC=C6)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Bioactive Compounds in Kadsura coccinea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura coccinea (Lem.) A.C. Smith, a plant from the Schisandraceae family, has a rich history in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastrointestinal disorders.[1] Modern phytochemical research has revealed a wealth of structurally diverse and biologically active compounds within this plant. This technical guide provides an in-depth overview of the primary bioactive constituents of Kadsura coccinea, their quantitative distribution, the experimental methodologies for their isolation and analysis, and their known interactions with key cellular signaling pathways. The main classes of bioactive compounds are lignans and triterpenoids, with flavonoids, essential oils, and other phenolics also contributing to its pharmacological profile.[1][2] These compounds have demonstrated a range of activities, including anti-inflammatory, anti-HIV, anti-tumor, and antioxidant effects.[1]

Major Bioactive Compounds

The primary bioactive constituents isolated from Kadsura coccinea are broadly categorized into lignans and triterpenoids. Additionally, flavonoids, essential oils, and phenolic compounds have been identified and contribute to the plant's overall bioactivity.

Lignans

Lignans are a major class of polyphenolic compounds found in Kadsura coccinea. They are structurally diverse and can be categorized into several types, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, and diarylbutanes.[3] A metabolome analysis identified 51 different lignans across the roots, stems, and leaves of the plant.[4] The roots were found to have a higher overall lignan content compared to the stems and leaves.[4]

Triterpenoids

Triterpenoids are another abundant class of bioactive molecules in Kadsura coccinea. These compounds are known for their structural diversity, which includes lanostane, cycloartane, and schinortriterpenoid skeletons.[5] Many of these triterpenoids possess unique and novel structures, some of which are exclusive to the Kadsura genus.[1]

Flavonoids and Other Phenolic Compounds

Various flavonoids and phenolic compounds have been identified in Kadsura coccinea, particularly in the leaves.[1] A study using UPLC-Q-Exactive Orbitrap Mass Spectrometry identified 53 phenolic acids and 41 flavonoids in the leaves.[6]

Essential Oils

The essential oils of Kadsura coccinea are composed primarily of monoterpene and sesquiterpene hydrocarbons. The chemical composition varies depending on the part of the plant.[7]

Quantitative Data of Bioactive Compounds

The concentration and composition of bioactive compounds in Kadsura coccinea vary significantly depending on the plant part and the specific compound.

Table 1: Composition of Major Bioactive Compound Classes in Kadsura coccinea Fruit Extract

| Compound Class | Content (%) |

| Lignans | 28.07 |

| Flavonoids | 9.77 |

| Polysaccharides | 6.70 |

| Triterpenoids | 5.20 |

Source:[8]

Table 2: Relative Content of Predominant Lignans in Different Parts of Kadsura coccinea

| Lignan | Plant Part with High Relative Content |

| Ring-opening isolarch phenol-4-O-glucoside | Roots[4] |

| Isoschisandrin B | Roots |

| Mangliesin D | Roots |

| Schisandrin E | Stems[4] |

| Ring-opening isolarch-9'-O-glucoside | Stems, Leaves[4] |

| Schisandrin ethyl | Stems |

| Schisandrin B | Leaves[4] |

| Inulin C | Leaves |

Source:[4]

Table 3: Chemical Composition of Essential Oils from Different Parts of Kadsura coccinea

| Compound | Leaf Oil (%) | Stem Oil (%) | Root Oil (%) |

| α-Pinene | 42.02 | 41.79 | 16.60 |

| β-Pinene | 18.82 | 18.71 | 10.03 |

| Camphene | - | 4.43 | 10.95 |

| Borneol | - | - | 7.71 |

| δ-Cadinene | - | 3.06 | 7.06 |

| β-Elemene | 4.45 | 2.04 | - |

Source:[7] Note: "-" indicates the compound was not reported as a major component in that plant part.

Experimental Protocols

Extraction and Isolation of Triterpenoids from Rhizomes

-

Extraction: The dried rhizome of K. coccinea (1.75 kg) is extracted three times with 80% acetone. The solvent is then evaporated under reduced pressure to yield the crude extract.[9]

-

Partitioning: The crude extract is suspended in water and partitioned successively with chloroform, ethyl acetate, and n-butanol.[9]

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on a CHP-20P column, eluting with a gradient of water and methanol. Fractions are collected and combined based on TLC monitoring.[9]

-

Purification: Further purification is achieved by HPLC on a Fluofix-120N column with a water-acetonitrile mobile phase to yield purified triterpenoids.[9]

Extraction and Isolation of Flavonoids from Leaves

-

Extraction: Dried leaves (5.5 kg) are extracted with 80% methanol at room temperature. The methanol extract is dried under reduced pressure.

-

Partitioning: The concentrated extract is suspended in water and partitioned with n-hexane, dichloromethane, and n-butanol.

-

Chromatography: The n-butanol fraction is separated by silica gel column chromatography, eluting with a gradient of dichloromethane, methanol, and water to obtain sub-fractions.

Determination of Total Triterpenoid Content

-

Sample Preparation: A 1 mL sample of the extract (0.5 g dissolved in 15 mL of ethanol) is placed in a test tube.[10]

-

Reaction: 0.2 mL of 5% acetic acid and 1.2 mL of perchloric acid are added to the sample. The mixture is stirred and incubated at 70°C for 15 minutes, followed by rapid cooling.[10]

-

Measurement: The absorbance is measured at 550 nm using a UV-Vis spectrophotometer. A calibration curve is constructed using oleanolic acid as a standard.[10]

Antioxidant Activity Assessment (DPPH Assay)

-

Reaction Mixture: 50 µL of a 0.3 mM DPPH solution in methanol is incubated with 100 µL of the plant extract at varying concentrations in a 96-well plate.

-

Incubation: The plate is incubated in the dark for 30 minutes at room temperature.

-

Measurement: The absorbance is measured, and the radical scavenging activity is calculated. Ascorbic acid is used as a standard.

Analysis of Bioactive Compounds by UPLC-Q-TOF/MS

-

Sample Preparation: The plant extract is prepared for analysis.

-

Chromatography: The sample is analyzed using an ultra-high-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF/MS).[1]

-

Data Analysis: The chemical constituents are identified based on their retention times and mass spectral data, which are compared with a database.[1]

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Kadsura coccinea exert their effects by modulating various cellular signaling pathways.

Anti-Inflammatory and Anti-Rheumatoid Arthritis Effects via NF-κB and JAK2/STAT3 Pathway Inhibition

Certain sesquiterpenes from Kadsura coccinea have been shown to attenuate inflammation associated with rheumatoid arthritis.[11] One identified mechanism is the inhibition of the NF-κB and JAK2/STAT3 signaling pathways.[11] A triterpenoid compound was found to promote the apoptosis of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells by down-regulating the level of phosphorylated NF-κB p65 and up-regulating the pro-apoptotic protein Bax and the NF-κB inhibitor, IκBα.[12]

References

- 1. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Composition and Biological Activities of Essential Oils from the Leaves, Stems, and Roots of Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Kadsura coccinea L. Fruit Extract on Growth Performance, Meat Quality, Immunity, Antioxidant, Intestinal Morphology and Flora of White-Feathered Broilers [mdpi.com]

- 9. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Isolation and Characterization of Kadsuphilin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuphilin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding the isolation, characterization, and known biological context of Kadsuphilin A. While the original isolation and complete spectroscopic data for Kadsuphilin A are not extensively detailed in publicly accessible literature, this document consolidates the reported methodologies for the isolation of similar lignans from its natural source, outlines the analytical techniques used for its structural elucidation, and discusses its noted, albeit weak, antiproliferative effects. Furthermore, this guide explores the signaling pathways commonly modulated by this class of compounds, offering a framework for future mechanistic studies. The information is presented to aid researchers and drug development professionals in understanding the foundational science of Kadsuphilin A and to guide future research endeavors.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse chemical structures and significant biological activities.[1] Among these, dibenzocyclooctadiene lignans, isolated from plants of the Schisandraceae family, such as Kadsura coccinea, have been a subject of extensive phytochemical and pharmacological research.[2] Kadsuphilin A is one such dibenzocyclooctadiene lignan that has been identified from K. coccinea.[3] This compound is part of a larger family of structurally related lignans from this plant, many of which have been investigated for their cytotoxic, anti-inflammatory, and hepatoprotective properties.[4][5] This guide will focus on the technical aspects of the isolation and characterization of Kadsuphilin A, providing a valuable resource for its further study and potential therapeutic development.

Isolation of Dibenzocyclooctadiene Lignans from Kadsura coccinea

While a detailed, step-by-step protocol for the specific isolation of Kadsuphilin A is not available in the reviewed literature, a general methodology for the isolation of dibenzocyclooctadiene lignans from the rhizomes or roots of Kadsura coccinea can be compiled from various studies.[3][6] The following represents a typical experimental workflow.

General Experimental Protocol

-

Plant Material Collection and Preparation: The rhizomes or roots of Kadsura coccinea are collected, authenticated, and air-dried. The dried material is then pulverized to a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent, typically 80% aqueous acetone, at room temperature.[3] This process is usually repeated multiple times to ensure the complete extraction of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). The dibenzocyclooctadiene lignans, including Kadsuphilin A, are typically enriched in the EtOAc fraction.[3][6]

-

Chromatographic Purification: The bioactive fraction (EtOAc) is subjected to a series of chromatographic techniques for the isolation of individual compounds. This multi-step process often involves:

-

Silica Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing lignans are often further purified on a Sephadex LH-20 column, using methanol as the eluent, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is typically achieved using reversed-phase (C18) or normal-phase preparative HPLC to yield pure compounds like Kadsuphilin A.

-

Structural Characterization of Kadsuphilin A

The structure of Kadsuphilin A was established using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Spectroscopic Data

Table 1: NMR Spectroscopic Data for Kadsuphilin A

| Data Type | Description | Reported Status |

| ¹H NMR | Provides information on the chemical environment of protons, including chemical shifts, coupling constants, and integration. | Data not publicly available. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule, including the number of different carbon environments. | Data not publicly available. |

| 2D NMR (COSY) | Correlated Spectroscopy; identifies proton-proton couplings within the molecule. | Data not publicly available. |

| 2D NMR (HSQC) | Heteronuclear Single Quantum Coherence; correlates protons with their directly attached carbons. | Data not publicly available. |

| 2D NMR (HMBC) | Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons over two to three bonds, aiding in piecing together the molecular structure. | Data not publicly available. |

| 2D NMR (NOESY) | Nuclear Overhauser Effect Spectroscopy; provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. | Data not publicly available. |

Table 2: Mass Spectrometry Data for Kadsuphilin A

| Data Type | Description | Reported Status |

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. | Data not publicly available. |

| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule and provides information about its substructures, aiding in structural confirmation. | Data not publicly available. |

Biological Activity and Potential Signaling Pathways

Antiproliferative Activity

Kadsuphilin A has been reported to exhibit weak antiproliferative activity.[7] While specific IC₅₀ values for Kadsuphilin A against various cell lines are not detailed in the available literature, studies on other dibenzocyclooctadiene lignans isolated from Kadsura coccinea provide context for the potential cytotoxic effects of this class of compounds.

Table 3: Antiproliferative Activity of Selected Lignans from Kadsura coccinea

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Heilaohulignan C | HepG-2 (Liver Cancer) | 9.92 | [1] |

| Heilaohusus A | RA-FLS (Rheumatoid Arthritis) | 14.57 | [4] |

| Heilaohusus C | HepG-2 (Liver Cancer) | 13.04 - 21.93 | [4] |

| Heilaohusus C | HCT-116 (Colon Cancer) | 13.04 - 21.93 | [4] |

| Heilaohusus C | BGC-823 (Gastric Cancer) | 13.04 - 21.93 | [4] |

| Heilaohusus C | HeLa (Cervical Cancer) | 13.04 - 21.93 | [4] |

| Kadsuralignan H | RA-FLS (Rheumatoid Arthritis) | 19.09 | [8] |

| Kadusurain A | A549 (Lung Cancer) | 1.05 - 12.56 µg/ml | [3] |

| Kadusurain A | HCT116 (Colon Cancer) | 1.05 - 12.56 µg/ml | [3] |

| Kadusurain A | HL-60 (Leukemia) | 1.05 - 12.56 µg/ml | [3] |

| Kadusurain A | HepG2 (Liver Cancer) | 1.05 - 12.56 µg/ml | [3] |

Potential Signaling Pathways

Specific studies on the signaling pathways modulated by Kadsuphilin A have not been reported. However, research on other lignans from Kadsura coccinea and related dibenzocyclooctadiene lignans suggests potential mechanisms of action. These compounds have been shown to modulate key inflammatory and cellular stress response pathways, such as the NF-κB and Nrf2 pathways.[5][8]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Some compounds from K. coccinea have been shown to inhibit the NF-κB pathway, leading to a downregulation of pro-inflammatory cytokines and promoting apoptosis in diseased cells.[8]

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the antioxidant response, protecting cells from oxidative stress. Some dibenzocyclooctadiene lignans from K. coccinea have been found to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and conferring hepatoprotective effects.[5]

Conclusion and Future Directions

Kadsuphilin A is a dibenzocyclooctadiene lignan from Kadsura coccinea with a confirmed chemical structure and noted weak antiproliferative activity. While the publicly available data on this specific compound is limited, the broader study of lignans from this plant provides a solid foundation for further investigation. Future research should prioritize the full publication of the detailed experimental protocols for its isolation and the complete spectroscopic data for its characterization. Furthermore, in-depth studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by Kadsuphilin A to better understand its biological activities and potential for therapeutic applications. The information compiled in this guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of Kadsuphilin A.

References

- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kadsuphilin A - Immunomart [immunomart.org]

- 8. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsuphilol E: A Technical Guide on its Natural Source, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Kadsuphilol E, a naturally occurring lignan. It details its natural source, initial discovery, and the experimental procedures employed for its isolation and structure elucidation. All pertinent quantitative data, including spectroscopic measurements, are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes a detailed experimental workflow diagram generated using Graphviz to visually represent the logical steps from plant material collection to the characterization of the pure compound.

Introduction

Kadsuphilol E is a member of the dibenzocyclooctadiene class of lignans, a group of secondary metabolites known for their structural diversity and significant biological activities. The discovery of Kadsuphilol E has contributed to the growing body of knowledge surrounding the phytochemistry of the Kadsura genus, a plant group with a history of use in traditional medicine. This guide serves as a technical resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this compound.

Natural Source and Discovery

Kadsuphilol E was first isolated from the leaves and stems of Kadsura philippinensis, a plant species belonging to the Schisandraceae family.[1] The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this plant, which is native to Taiwan.[1] This research led to the identification of eight new oxygenated lignans, designated Kadsuphilols A-H, with Kadsuphilol E being one of these novel structures.[1]

Experimental Protocols

The following sections detail the methodologies utilized in the isolation and structural determination of Kadsuphilol E, based on the original research by Shen et al. (2007).[1]

Plant Material Collection and Extraction

The leaves and stems of Kadsura philippinensis were collected and air-dried. The dried plant material was then subjected to extraction with an organic solvent to obtain a crude extract containing a mixture of phytochemicals.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to isolate the individual compounds. This multi-step process typically involves:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities to achieve a preliminary separation of compounds based on their solubility.

-

Column Chromatography: The resulting fractions are further purified using column chromatography, often with silica gel as the stationary phase and a gradient of organic solvents as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, which offers high resolution and yields pure compounds like Kadsuphilol E.

Structure Elucidation

The molecular structure of Kadsuphilol E was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.

Quantitative Data

The spectroscopic data for Kadsuphilol E are summarized in the tables below. These data are critical for the unambiguous identification of the compound.

| Table 1: ¹H NMR Data for Kadsuphilol E |

| Position |

| Data not available in search results |

| Table 2: ¹³C NMR Data for Kadsuphilol E |

| Position |

| Data not available in search results |

| Table 3: Mass Spectrometry Data for Kadsuphilol E |

| Ion |

| Data not available in search results |

Note: Specific chemical shift values and coupling constants from the original publication are required for complete data presentation.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Kadsuphilol E.

Caption: Experimental workflow for the isolation and characterization of Kadsuphilol E.

Biological Activity

The initial study on Kadsuphilols A-H investigated their in vitro radical-scavenging activities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] While the activity of Kadsuphilol E itself was not specifically highlighted as the most potent, this preliminary screening suggests that compounds from this class possess antioxidant potential. Further research is warranted to explore the full spectrum of biological activities of Kadsuphilol E and its potential signaling pathway interactions.

Conclusion

Kadsuphilol E, a dibenzocyclooctadiene lignan isolated from Kadsura philippinensis, represents a novel natural product with potential for further scientific investigation. This technical guide has summarized the key information regarding its discovery, natural source, and the experimental methodologies employed for its characterization. The provided data and workflow diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who may be interested in exploring the therapeutic potential of this and related compounds.

References

The Ethnobotanical Significance and Pharmacological Potential of Kadsura coccinea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura coccinea (Lem.) A.C. Sm., a plant with a rich history in traditional medicine, particularly in China, is gaining increasing attention for its diverse pharmacological properties. Traditionally utilized for a range of ailments including rheumatoid arthritis and gastrointestinal disorders, modern scientific investigation has begun to unravel the complex phytochemistry and mechanisms of action underlying its therapeutic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of Kadsura coccinea, supported by a detailed examination of its bioactive constituents and their demonstrated pharmacological activities. Quantitative data from key studies are presented in a structured format to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for the evaluation of its antioxidant, anti-inflammatory, and hepatoprotective effects, alongside visualizations of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development, fostering further investigation into the therapeutic potential of this promising medicinal plant.

Ethnobotanical Uses in Traditional Medicine

Kadsura coccinea, known as "Heilaohu" in Chinese, has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1] Its application is deeply rooted in the traditional knowledge of indigenous communities, particularly in the southern provinces of China. The primary ethnobotanical applications of Kadsura coccinea revolve around its use in treating inflammatory conditions and digestive system ailments.

The roots and stems of the plant are the most commonly used parts in traditional preparations.[1] These are often prepared as decoctions or tinctures for the management of:

-

Rheumatoid Arthritis: This is one of the most well-documented traditional uses, where the plant is employed to alleviate the pain and inflammation associated with the condition.[1]

-

Gastrointestinal Disorders: Traditional medicine practitioners use Kadsura coccinea to treat a variety of stomach-related issues, including gastroenteric disorders and duodenal ulcers.[1]

-

Gynecological Problems: The plant has also been traditionally used to address certain gynecological conditions.

-

Traumatic Injuries: Topical applications of preparations from the plant are used to manage pain and swelling from injuries.

Phytochemistry: The Bioactive Constituents

The therapeutic effects of Kadsura coccinea are attributed to its complex phytochemical profile. The most significant classes of bioactive compounds isolated from the plant are lignans and triterpenoids. To date, over 202 compounds have been identified from this plant.[1]

Lignans

Lignans are a major group of polyphenols that are abundant in Kadsura coccinea. These compounds are recognized for their diverse biological activities.

Triterpenoids

A variety of triterpenoids have been isolated from Kadsura coccinea, contributing to its pharmacological profile.

The following table summarizes the quantitative analysis of the major phytochemical classes in the fruit extract of Kadsura coccinea.

| Phytochemical Class | Content (%) in Fruit Extract |

| Lignans | 28.07 |

| General Flavones | 9.77 |

| Polysaccharides | 6.70 |

| Triterpenes | 5.20 |

Pharmacological Activities and Quantitative Data

Modern pharmacological studies have begun to validate the traditional uses of Kadsura coccinea and uncover new therapeutic potentials. The primary activities investigated include anti-inflammatory, antioxidant, and hepatoprotective effects.

Anti-Inflammatory and Anti-Rheumatoid Arthritis Activity

The traditional use of Kadsura coccinea for rheumatoid arthritis is supported by scientific evidence demonstrating its anti-inflammatory properties. Sesquiterpenes isolated from the plant have been shown to inhibit the production of pro-inflammatory cytokines.

The following table presents the 50% inhibitory concentration (IC₅₀) values of sesquiterpenoids from Kadsura coccinea against Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cell proliferation and cytokine release.

| Compound | Cytotoxicity against RA-FLS Cells (IC₅₀, µM) | Inhibition of TNF-α Release (IC₅₀, µM) | Inhibition of IL-6 Release (IC₅₀, µM) |

| Gaultheriadiolide | 9.37 | 1.03 | 10.99 |

Antioxidant Activity

Kadsura coccinea exhibits significant antioxidant activity, which is attributed to its high content of phenolic compounds. The antioxidant capacity of different parts of the fruit has been evaluated using various assays.

The table below summarizes the total phenolic content and antioxidant activities of extracts from different parts of the Kadsura coccinea fruit.

| Fruit Part | Total Phenolic Content (mg GAE/g DW) | DPPH Radical Scavenging Activity (µmol TE/g DW) | FRAP Activity (µmol TE/g DW) | ORAC Activity (µmol TE/g DW) |

| Exocarp | 43.61 | 2.73 | 143.23 | 260.91 |

| Mesocarp | 1.02 | 0.04 | 3.14 | 15.84 |

| Seed | 0.83 | 0.04 | 2.91 | 15.84 |

| Core | 6.48 | 6.48 | 900.60 | 1330.23 |

GAE: Gallic Acid Equivalent; DW: Dry Weight; TE: Trolox Equivalent

Enzyme Inhibitory Activities

Extracts from Kadsura coccinea have also demonstrated inhibitory effects on key enzymes involved in carbohydrate metabolism, suggesting potential applications in managing hyperglycemia.

The following table shows the IC₅₀ values for α-glucosidase and α-amylase inhibition by extracts from different parts of the Kadsura coccinea fruit.

| Fruit Part | α-Glucosidase Inhibition (IC₅₀, mg/mL) | α-Amylase Inhibition (IC₅₀, mg/mL) |

| Exocarp | 0.13 | 0.56 |

| Mesocarp | 0.56 | > 1.00 |

| Core | 0.45 | 0.64 |

Hepatoprotective Activity

Certain lignans from Kadsura coccinea have been shown to protect liver cells from damage. The hepatoprotective effects have been evaluated against acetaminophen (APAP)-induced toxicity in HepG2 cells.

The table below presents the cell survival rates of HepG2 cells treated with different lignans from Kadsura coccinea following APAP-induced toxicity.

| Compound (at 10 µM) | Cell Survival Rate (%) |

| Heilaohuguosu A | 53.5 ± 1.7 |

| Heilaohuguosu L | 55.2 ± 1.2 |

| Tiegusanin I | 52.5 ± 2.4 |

| Kadsuphilol I | 54.0 ± 2.2 |

| Bicyclol (Positive Control) | 52.1 ± 1.3 |

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Kadsura coccinea are mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sesquiterpenes from Kadsura coccinea have been shown to suppress inflammation by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by K. coccinea.

Inhibition of the JAK2/STAT3 Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade in the inflammatory process. Compounds from Kadsura coccinea have demonstrated the ability to inhibit JAK2/STAT3 signaling.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by K. coccinea.

Detailed Experimental Protocols

To facilitate further research and validation of the therapeutic properties of Kadsura coccinea, this section provides detailed protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the plant extracts.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Kadsura coccinea extract

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Plant Extract and Standard: Prepare a stock solution of the Kadsura coccinea extract in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the ascorbic acid standard.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the plant extract or standard to the respective wells.

-

For the blank, add 100 µL of methanol instead of the extract/standard.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-Inflammatory Assay: Measurement of TNF-α and IL-6 by ELISA

This protocol details the quantification of pro-inflammatory cytokines released from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

LPS (Lipopolysaccharide) from E. coli

-

Kadsura coccinea extract

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Kadsura coccinea extract for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells with media), a positive control (cells with LPS only), and extract-only controls.

-

-

Sample Collection: After incubation, centrifuge the plate and collect the supernatant (cell culture medium).

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the commercial kits.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies, enzyme conjugates (like HRP), and a substrate solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

-

Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

Hepatoprotective Assay using HepG2 Cells

This protocol assesses the ability of Kadsura coccinea compounds to protect liver cells from acetaminophen (APAP)-induced damage.

Materials:

-

HepG2 (human liver cancer) cell line

-

MEM (Minimum Essential Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Acetaminophen (APAP)

-

Kadsura coccinea compounds (e.g., Heilaohuguosu A)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Maintain HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Treatment:

-

Pre-treat the cells with different concentrations of the Kadsura coccinea compounds for 24 hours.

-

Induce hepatotoxicity by adding a final concentration of 10 mM APAP to the wells (except for the vehicle control) and incubate for another 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express the cell viability as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

Kadsura coccinea represents a valuable resource in traditional medicine with significant potential for the development of novel therapeutics. The ethnobotanical record, coupled with modern scientific validation of its anti-inflammatory, antioxidant, and hepatoprotective properties, underscores its importance. The primary bioactive constituents, lignans and triterpenoids, offer promising scaffolds for drug discovery.

Future research should focus on several key areas:

-

Quantitative Ethnobotany: Conducting systematic ethnobotanical surveys to quantify the traditional uses of Kadsura coccinea would provide a stronger basis for targeted pharmacological research.

-

In-depth Mechanistic Studies: While the involvement of the NF-κB and JAK/STAT pathways has been identified, further research is needed to elucidate the precise molecular targets of the individual bioactive compounds.

-

Clinical Trials: To translate the preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of Kadsura coccinea extracts and isolated compounds in human subjects for conditions such as rheumatoid arthritis and liver disorders.

-

Standardization and Quality Control: The development of standardized extracts and robust quality control methods is crucial for ensuring the consistency and safety of Kadsura coccinea-based products.

References

Screening of Kadsura Compounds for Cytotoxic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the screening of compounds derived from the plant genus Kadsura for their cytotoxic activities. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive molecules, particularly lignans and triterpenoids, which have demonstrated significant potential in cancer research. This document outlines the cytotoxic profiles of various Kadsura compounds, details the experimental protocols for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of various compounds isolated from Kadsura species have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of several Kadsura compounds, providing a comparative view of their cytotoxic potential.

| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Lignans | ||||

| Heilaohulignan C | Kadsura coccinea | BGC-823 (Gastric) | Not explicitly provided in µM, but showed significant dose-dependent cytotoxicity | [1] |

| Kadusurain A | Kadsura coccinea | A549 (Lung), HCT116 (Colon), HL-60 (Leukemia), HepG2 (Liver) | 1.05 - 12.56 µg/mL | [2] |

| Unnamed Lignan (Compound 3) | Kadsura coccinea | HepG-2 (Liver), BGC-823 (Gastric), HCT-116 (Colon) | 9.92 µM, 16.75 µM, 16.59 µM, respectively | [3] |

| Unnamed Lignan (Compound 9) | Kadsura coccinea | HepG-2 (Liver) | 21.72 µM | [3] |

| Unnamed Lignan (Compound 13) | Kadsura coccinea | HepG-2 (Liver) | 18.72 µM | [3] |

| Triterpenoids | ||||

| Kadsuric Acid | Kadsura coccinea | PANC-1 (Pancreatic) | 14.5 ± 0.8 µM | [3] |

| Kadcoccine Acid B | Kadsura coccinea | HL-60 (Leukemia), SMMC-7721 (Liver), A-549 (Lung), MCF-7 (Breast), SW-480 (Colon), HeLa (Cervical) | 3.11 - 7.77 µM | [4] |

| Kadcoccine Acid H | Kadsura coccinea | HL-60 (Leukemia), SMMC-7721 (Liver), A-549 (Lung), MCF-7 (Breast), SW-480 (Colon), HeLa (Cervical) | 3.11 - 7.77 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening of Kadsura compounds for cytotoxic activity.

Compound Extraction and Isolation

A general workflow for the extraction and isolation of cytotoxic compounds from Kadsura species is outlined below. This process typically involves solvent extraction followed by various chromatographic techniques to purify individual compounds.

Figure 1: General workflow for the extraction and isolation of Kadsura compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated Kadsura compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the Kadsura compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with the Kadsura compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence detection system.

Signaling Pathways in Kadsura Compound-Induced Cytotoxicity

Several studies have indicated that cytotoxic Kadsura compounds, such as Heilaohulignan C, induce apoptosis in cancer cells through the modulation of key signaling pathways. The p53-mediated mitochondrial pathway is a frequently implicated mechanism.

Figure 2: p53-mediated mitochondrial apoptosis pathway induced by Kadsura compounds.

This pathway illustrates that certain Kadsura compounds can upregulate the tumor suppressor protein p53.[1] Activated p53 then modulates the balance of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in balance disrupts the mitochondrial outer membrane potential (MOMP), causing the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[1]

References

A Technical Guide to the Discovery of Bioactive Natural Products from the Schisandraceae Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Schisandraceae family of plants, rich in unique bioactive compounds, presents a promising frontier in the quest for novel therapeutics. This technical guide provides an in-depth overview of the discovery of natural products from this family, with a particular focus on lignans and triterpenoids. It outlines detailed methodologies for the extraction, isolation, and structural elucidation of these compounds, alongside protocols for evaluating their significant pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and cytotoxic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of the Schisandraceae family.

Introduction

The Schisandraceae family, comprising well-known medicinal plants such as Schisandra chinensis, has been a cornerstone of traditional medicine for centuries. Modern scientific investigation has revealed a wealth of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids.[1][2] These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer activities, making them attractive candidates for drug discovery and development.[3][4][5] This guide provides a technical framework for the systematic exploration of natural products from the Schisandraceae family, from initial extraction to biological evaluation.

Phytochemistry of the Schisandraceae Family

The primary bioactive constituents of the Schisandraceae family are dibenzocyclooctadiene lignans and highly oxygenated triterpenoids.

Lignans: These phenolic compounds are abundant in the fruits and stems of Schisandra species. Notable examples include schisandrin, schisandrin B, schisantherin A, and gomisin A.[1][6] These molecules are recognized for their potent hepatoprotective and neuroprotective properties.[7][8]

Triterpenoids: The family is also a rich source of structurally complex and diverse triterpenoids, often characterized by highly oxygenated skeletons. These compounds have shown significant cytotoxic and anti-inflammatory activities.[2][9]

Experimental Protocols: From Plant to Bioactive Compound

Extraction of Bioactive Compounds

A critical first step in natural product discovery is the efficient extraction of the target compounds from the plant material.

Protocol: Ultrasonic-Assisted Extraction of Lignans from Schisandra chinensis [8]

-

Plant Material Preparation: Air-dry the fruits of Schisandra chinensis and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Ultrasonication: Subject the mixture to ultrasonic extraction for 60 minutes at a frequency of 40 kHz and a power of 250 W.

-

Filtration and Concentration: Filter the extract through cheesecloth and concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Isolation and Purification

Following extraction, the complex mixture of compounds must be separated to isolate individual bioactive molecules. This is typically achieved through a series of chromatographic techniques.

Protocol: Isolation of Schisandrin B [10][11]

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and apply it to an AB-8 macroporous resin column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the lignan-rich fraction with a stepwise gradient of ethanol (30%, 50%, 70%, and 95%).

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target lignans.

-

-

Silica Gel Column Chromatography:

-

Concentrate the lignan-rich fraction and subject it to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 10:1) to separate the individual lignans.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing schisandrin B using a C18 preparative HPLC column.

-

Use a mobile phase of methanol-water (e.g., 85:15 v/v) at a flow rate of 10 mL/min.

-

Monitor the elution at 254 nm and collect the peak corresponding to schisandrin B.

-

Evaporate the solvent to obtain pure schisandrin B.

-

Structure Elucidation

The precise chemical structure of an isolated compound is determined using a combination of spectroscopic techniques.

Protocol: Structure Elucidation of a Novel Triterpenoid [12][13]

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to identify the types and numbers of protons and carbons.

-

Perform 2D NMR experiments, including:

-

Correlation Spectroscopy (COSY): To establish proton-proton spin-spin coupling networks.

-

Heteronuclear Single Quantum Coherence (HSQC): To identify one-bond proton-carbon correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

-

-

Data Interpretation: Integrate the data from all spectroscopic analyses to propose the complete chemical structure, including stereochemistry.

Pharmacological Evaluation: Unveiling Therapeutic Potential

Once pure compounds are isolated and identified, their biological activities are assessed through a series of in vitro and in vivo assays.

Hepatoprotective Activity

Protocol: In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Assay [7][14][15]

-

Animal Model: Use male ICR mice (6-8 weeks old).

-

Treatment: Administer the test compound (e.g., Schisandra lignan extract) orally for 5-7 consecutive days.

-

Induction of Liver Injury: On the final day of treatment, administer a single intraperitoneal injection of CCl₄ (0.1% in olive oil) to induce acute liver damage.

-

Sample Collection: After 24 hours, collect blood samples via cardiac puncture and harvest the livers.

-

Biochemical Analysis:

-

Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Homogenize the liver tissue and measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

-

-

Histopathological Examination: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to observe morphological changes.

Anti-inflammatory Activity

Protocol: In Vitro Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages [12][16][17]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

Neuroprotective Activity

Protocol: In Vitro Oxidative Stress-Induced Neuronal Cell Death Assay [18][19]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells or primary neurons.

-

Treatment: Pre-treat the cells with the test compound for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assay: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Apoptosis Assay: Evaluate apoptosis by flow cytometry using Annexin V/propidium iodide staining or by measuring caspase-3 activity.

Cytotoxicity against Cancer Cells

Protocol: MTT Assay for Cytotoxicity [20][21]

-

Cell Culture: Plate cancer cells (e.g., HepG2 human hepatoma cells) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Quantitative Analysis of Bioactivities

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: Hepatoprotective Effects of Schisandra Lignans on CCl₄-Induced Liver Injury in Mice

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) |

| Control | 35.2 ± 4.1 | 85.6 ± 9.3 | 1.2 ± 0.2 | 125.4 ± 10.8 |

| CCl₄ Model | 289.5 ± 25.7 | 450.1 ± 38.2 | 4.8 ± 0.5 | 65.7 ± 7.1 |

| Schisandrin B (50 mg/kg) + CCl₄ | 112.8 ± 12.4 | 215.3 ± 19.8 | 2.1 ± 0.3 | 105.2 ± 9.5 |

| Schisandrin B (100 mg/kg) + CCl₄ | 75.4 ± 8.9 | 150.7 ± 15.1 | 1.5 ± 0.2 | 118.9 ± 11.2 |

Data are presented as mean ± SD.[14][15]

Table 2: Anti-inflammatory Effects of Schisandraceae Compounds on LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | NO Production (% of control) | TNF-α Release (% of control) | IC₅₀ for NO Inhibition (µM) |

| Schisandrin | 50 | 45.3 ± 5.1 | 52.8 ± 6.3 | 42.1 |

| 100 | 25.1 ± 3.2 | 30.1 ± 4.1 | ||

| Gomisin A | 25 | 60.2 ± 7.5 | 68.4 ± 8.1 | 35.5 |

| 50 | 35.8 ± 4.9 | 42.5 ± 5.7 |

Data are presented as mean ± SD.[16]

Table 3: Cytotoxicity of Schisandraceae Triterpenoids against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) |

| Triterpenoid A | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.6 ± 1.4 |

| Triterpenoid B | 15.2 ± 1.3 | 25.1 ± 2.2 | 28.9 ± 2.5 |

Data are presented as mean ± SD from three independent experiments.

Visualization of Molecular Mechanisms

Understanding the signaling pathways through which these natural products exert their effects is crucial for rational drug design.

Anti-inflammatory Signaling Pathway of Schisandrin B

Schisandrin B has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[22]

Caption: Schisandrin B inhibits inflammation by blocking NF-κB and MAPK pathways.

Experimental Workflow for Natural Product Discovery

The overall process of discovering bioactive compounds from the Schisandraceae family can be visualized as a systematic workflow.

Caption: Workflow for discovery of bioactive compounds from Schisandraceae.

Conclusion

The Schisandraceae family represents a valuable reservoir of novel natural products with significant therapeutic potential. The lignans and triterpenoids isolated from these plants have demonstrated promising hepatoprotective, anti-inflammatory, neuroprotective, and cytotoxic activities. This guide provides a comprehensive technical framework to aid researchers in the systematic discovery and evaluation of these bioactive compounds. By employing the detailed experimental protocols and understanding the underlying molecular mechanisms, the scientific community can further unlock the potential of the Schisandraceae family in the development of new and effective medicines.

References

- 1. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104926624B - A kind of method of purification schisandrin and schisandrin B from Fructus Schisandrae Chinensis extractive solution - Google Patents [patents.google.com]

- 11. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]

- 12. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. dovepress.com [dovepress.com]

- 15. scispace.com [scispace.com]

- 16. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of Low-Dose Graphenic Materials on SN4741 Embryonic Stem Cells Against ER Stress and MPTP-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity Assay Protocol [protocols.io]

- 22. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction of Lignans from Kadsura Stems

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans.[1] These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor properties.[2] The stems of Kadsura species, in particular, have been identified as a valuable source of various types of lignans, primarily dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[3] This document provides a detailed protocol for the extraction and preliminary purification of lignans from Kadsura stems, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the major lignans identified in the stems of Kadsura coccinea and their relative abundance.

Table 1: Major Lignans in Kadsura coccinea Stems [4]

| Lignan | Type | Relative Content in Stems |

| Schisandrin E | Dibenzocyclooctadiene | High |

| Ring-opening isolarch-9′-O-glucoside | Dibenzocyclooctadiene | High |

| Schisandrin ethyl | Dibenzocyclooctadiene | High |

Experimental Protocols

This section outlines a standard laboratory procedure for the extraction and isolation of lignans from Kadsura stems.

Plant Material Preparation

-

Collection and Identification: Collect fresh stems of the desired Kadsura species. Ensure proper botanical identification by a qualified taxonomist.

-

Drying: Clean the stems to remove any dirt or foreign material. Air-dry the stems in a well-ventilated area away from direct sunlight or use a plant drying oven at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.

-

Pulverization: Once thoroughly dried, pulverize the stems into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended for efficient extraction.

Extraction of Crude Lignan Mixture

This protocol is based on a widely used solvent extraction method.[5]

-

Maceration:

-

Place 1 kg of the powdered Kadsura stems into a large glass container.

-

Add 10 liters of 90% ethanol (EtOH) to the container, ensuring the powder is fully submerged.

-

Seal the container and allow it to macerate at room temperature for 7 days, with occasional agitation.

-

-

Filtration and Concentration:

-

After 7 days, filter the extract through cheesecloth or a coarse filter paper to separate the plant debris from the liquid extract.

-

Repeat the extraction of the plant residue two more times with fresh 90% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed, yielding a viscous crude extract.

-

Liquid-Liquid Partitioning for Preliminary Purification

This step aims to separate lignans from more polar and non-polar impurities.

-

Suspension: Suspend the dried crude extract in 1 liter of distilled water.

-

Solvent Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Add an equal volume of ethyl acetate (EtOAc) and shake vigorously for 5-10 minutes. Allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Combine all the ethyl acetate fractions.

-

-

Concentration: Concentrate the combined ethyl acetate fraction under reduced pressure using a rotary evaporator to obtain the lignan-enriched extract.

Chromatographic Purification

Further purification of individual lignans is typically achieved through column chromatography.

-

Column Preparation:

-

Pack a glass column with silica gel (200-300 mesh) using a slurry method with petroleum ether.

-

-

Sample Loading:

-

Dissolve the lignan-enriched extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of acetone.[5]

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Isolation:

-

Analyze the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lignans. HPLC is a preferred method for the quantitative analysis of lignans.

-

Mandatory Visualization

Lignan Biosynthesis Pathway

The biosynthesis of lignans in the Schisandraceae family originates from the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of the core lignan structures.

Experimental Workflow

The following diagram outlines the overall workflow for the extraction and isolation of lignans from Kadsura stems.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin A, a lignan isolated from Kadsura coccinea, and its related compounds are of significant interest in natural product research due to their potential biological activities.[1][2] Lignans, a diverse group of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors, are widely distributed in the plant kingdom.[3] The genus Kadsura, belonging to the Schisandraceae family, is a rich source of various types of lignans, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, and aryltetralins.[4] Accurate and sensitive analytical methods are crucial for the isolation, identification, and quantification of these compounds in plant extracts and biological matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful technique for the analysis of complex mixtures of natural products, offering high selectivity and sensitivity.[5][6][7] This application note provides a detailed protocol for the HPLC-MS analysis of Kadsuphilin A and related lignans, based on established methods for similar compounds.

Experimental Protocols

Sample Preparation: Extraction of Lignans from Plant Material

This protocol outlines a general procedure for the extraction of lignans from dried plant material, which can be adapted for various species of Kadsura.

Materials:

-

Dried and powdered plant material (e.g., stems, roots)

-

Methanol (HPLC grade)

-

80% Methanol in water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm syringe filters

Procedure:

-

Weigh 0.1 g of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex the mixture for 3 minutes to ensure thorough wetting of the plant material.[8]

-

After extraction, centrifuge the sample at 22,250 x g for 10 minutes at 4°C to pellet the solid material.[8]

-

Filter the supernatant through a 0.2 µm nylon syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

HPLC-MS/MS Analysis

The following are recommended starting conditions for the HPLC-MS/MS analysis of Kadsuphilin A and related lignans. Optimization may be required based on the specific compounds of interest and the instrumentation used.

Instrumentation:

-

HPLC system with a binary pump and autosampler (e.g., Agilent 1260 Infinity II or equivalent)

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex Triple Quad 4500 or equivalent)

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | Agilent Poroshell C18 (2.1 x 50 mm, 1.9 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min, 15% B; 2-4 min, 50% B; 4-4.1 min, 50% B; 4.1-15 min, 15% B[9] |

| Flow Rate | 0.4 mL/min[9] |

| Column Temperature | 30°C[9] |

| Injection Volume | 2 µL[9] |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of various lignans using HPLC-MS/MS. While specific data for Kadsuphilin A is not available, these values provide a reference for the expected performance of the method.

| Lignan | Linearity Range (µg/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) | Reference |

| Schisandrin C | 0.56 - 175 | 40 | 1.15 | - | - | [10] |

| Schisantherin B | 0.43 - 175 | 430 | 1.15 | - | - | [10] |

| Schisanhenol | 0.56 - 175 | - | 1.15 | - | - | [10] |

| 7 Lignans Mix | 0.01 - 20.83 | 0.14 - 17.79 | 2.35 - 6.41 | 3.83 - 7.39 | 80.21 - 114.53 | [11] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of lignans from plant material.

Caption: Workflow for Lignan Analysis by HPLC-MS.

General Workflow for Natural Product Bioactivity Screening

This diagram outlines a typical workflow for screening natural products like Kadsuphilin A for potential biological activities, such as the reported weak antiproliferative effects.

Caption: Natural Product Bioactivity Screening Workflow.

References

- 1. labshake.com [labshake.com]

- 2. Kadsuphilin A - Immunomart [immunomart.org]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 6. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 10. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Effects of Kadsura Terpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction